Imatinib regioisomer 2
CAS No.: 1349250-06-1
Cat. No.: VC16238450
Molecular Formula: C29H31N7O
Molecular Weight: 493.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1349250-06-1 |
|---|---|
| Molecular Formula | C29H31N7O |
| Molecular Weight | 493.6 g/mol |
| IUPAC Name | 4-[(4-methylpiperazin-1-yl)methyl]-N-[2-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
| Standard InChI | InChI=1S/C29H31N7O/c1-21-25(32-28(37)23-10-8-22(9-11-23)20-36-17-15-35(2)16-18-36)6-3-7-26(21)33-29-31-14-12-27(34-29)24-5-4-13-30-19-24/h3-14,19H,15-18,20H2,1-2H3,(H,32,37)(H,31,33,34) |
| Standard InChI Key | KGWGJBYBPNYVNL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Introduction
Structural Characterization of Imatinib Regioisomer 2
Imatinib regioisomer 2 belongs to a class of (phenylamino)pyrimidine-1,2,3-triazole derivatives synthesized to optimize binding affinity to the Bcr-Abl-1 tyrosine kinase domain . Unlike the parent compound imatinib, which features a pyridine ring linked to a phenylamino-pyrimidine core, regioisomer 2 incorporates a 1,2,3-triazole moiety substituted at the C-4 position (Figure 1) . This structural modification alters hydrogen-bonding patterns and steric interactions within the kinase’s ATP-binding pocket, as demonstrated in molecular docking studies .
The synthesis of imatinib regioisomer 2 involves a three-step process:
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Formation of the (phenylamino)pyrimidine-pyridine (PAPP) scaffold, analogous to imatinib’s core structure.
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1,3-Dipolar cycloaddition under microwave irradiation, introducing the triazole ring at the C-4 position.
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Purification and characterization via chromatography and spectroscopic methods .
Key physicochemical properties, such as logP and solubility, differ from imatinib due to the triazole group’s polarity, impacting bioavailability and tissue distribution .
Pharmacological Activity and Mechanism of Action
In Vitro Antiproliferative Effects
Imatinib regioisomer 2 was evaluated against the K562 CML cell line, which expresses Bcr-Abl-1. While imatinib exhibits an IC50 of 0.08 μM, regioisomer 2 demonstrated reduced potency, with IC50 values ranging from 1.0 to 7.3 μM . This discrepancy is attributed to weaker interactions with critical residues like Glu305 and Asp400 in the kinase domain .
| Compound | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| Imatinib | 0.08 | 12.5 |
| Regioisomer 2 | 1.0–7.3 | 0.3–1.2 |
Table 1. Comparative antileukemic activity of imatinib and regioisomer 2 against K562 cells .
Molecular Docking and Binding Interactions
Molecular docking simulations using the Bcr-Abl-1 structure (PDB: 3PYY) revealed that regioisomer 2 occupies the same binding site as imatinib but with distinct interaction profiles (Figure 2) :
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Hydrogen bonds: Regioisomer 2 forms a single H-bond with Asp400 (−2.62 a.u. energy), compared to imatinib’s four H-bonds with Asp400, Glu305, Met337, and Thr334 .
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Steric interactions: The triazole moiety engages Leu373, Ile379, and Val308, contributing to a MolDock score of −167.52 a.u., lower than imatinib’s −206.02 a.u. .
These findings suggest that regioisomer 2 acts as a competitive inhibitor but with suboptimal binding kinetics, necessitating structural refinements for improved efficacy .
Pharmacokinetic and Toxicity Profiles
Absorption and Clearance
Population pharmacokinetic studies of imatinib in CML patients (n = 371) reported an apparent clearance (CL) of 14 L/h and volume of distribution (V) of 252 L . While regioisomer 2’s pharmacokinetics remain uncharacterized in humans, its lower molecular weight and altered logP may enhance CNS penetration—a potential advantage for glioblastoma therapy .
Clinical Relevance and Future Directions
Combinatorial Therapies
Resistance to imatinib often arises from Bcr-Abl mutations (e.g., T315I) . Regioisomer 2’s unique binding mode may circumvent such mutations, warranting studies alongside second-generation TKIs like nilotinib .
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